PEG3 (n=3) Linker Length Provides a Solubility Maximum Relative to PEG2 and PEG8 in Drug Conjugate Systems
In a systematic study examining oligoethylene glycol (OEG) chain-length effects on kinase inhibitor prodrug solubility, compounds bearing n=3 OEG repeat units (cognate to the PEG3 architecture of the target compound) exhibited a distinct solubility maximum compared to n=2 and n=8 analogs [1]. Identical kinase inhibitor warheads (Ceritinib, Crizotinib, Palbociclib, Ribociclib) were functionalized with n=2, 3, 4, and 8 OEG chains via a pH-labile phosphoramidate linker, isolating chain length as the sole variable [2].
| Evidence Dimension | Aqueous solubility of drug-OEG conjugates as a function of OEG repeat units |
|---|---|
| Target Compound Data | n=3 OEG: Solubility maximum (optimal) among n=2, 3, 4, 8 series [2] |
| Comparator Or Baseline | n=2 OEG: Lower solubility than n=3; n=4 OEG: Comparable to n=3; n=8 OEG: Lower solubility than n=3 [2] |
| Quantified Difference | Maximum solubility achieved at n=3 or n=4; small differences in chain length (one unit) strongly influenced water solubility, while all other properties (enzyme inhibition, hydrolysis kinetics) remained relatively comparable [2] |
| Conditions | Kinase inhibitor-OEG prodrug conjugates; pH-labile phosphoramidate linker; water solubility assay; described in Chem. Eur. J. 2025, 31, e202404618 [2] |
Why This Matters
For procurement decisions, PEG3-acetamide provides the solubility-maximizing chain length for conjugate synthesis, avoiding both the sub-optimal solubility of shorter PEG2 and the declining solubility of longer PEG8 linkers.
- [1] Kempf, M., et al. (2025). Oligoethylene Phosphoramidate-Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. Chemistry – A European Journal, 31(12), e202404618. doi:10.1002/chem.202404618. View Source
- [2] Kempf, M., et al. (2025). Oligoethylene Phosphoramidate-Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. Chemistry – A European Journal, 31(12), e202404618. (Supporting Information: OEG chain-length-dependent solubility data for Ceritinib, Crizotinib, Palbociclib, and Ribociclib conjugates). View Source
